2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound features a unique trifluoromethyl group and is characterized by its nitrogen-containing ring structure, which contributes to its diverse chemical properties and potential applications in medicinal chemistry and agrochemicals.
The compound can be synthesized through various methods, often involving reactions that introduce the trifluoromethyl group and construct the pyrazolo[3,4-b]pyridine framework. Its derivatives have been investigated for biological activities, including anti-inflammatory and anti-cancer properties.
2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is classified as a pyrazole derivative. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This specific compound is further classified under fluorinated heterocycles due to the presence of the trifluoromethyl substituent.
The synthesis of 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be achieved through several methods:
The reaction conditions typically involve solvents such as dimethylformamide or acetonitrile under controlled temperatures to optimize yields. Additionally, catalyst systems may be employed to facilitate the formation of the pyrazolo[3,4-b]pyridine core.
The molecular structure of 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one consists of a fused bicyclic ring system featuring:
The molecular formula is C₉H₈F₃N₃O, and its molecular weight is approximately 233.18 g/mol. The compound exhibits specific spectral characteristics in NMR and mass spectrometry that confirm its structure.
The chemical reactivity of 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one includes:
Reactions are typically carried out under inert atmospheres using standard laboratory techniques to prevent degradation or unwanted side reactions.
The mechanism of action for compounds like 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one often involves:
Studies indicate that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting potential for development as therapeutic agents.
2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has potential applications in:
Pyrazolo[3,4-b]pyridines exhibit complex tautomeric behavior due to the presence of multiple protonation sites across the fused heterocyclic system. For 2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, the dominant tautomer is the 1H,6(7H)-one form, where the pyridinone oxygen occupies the 6-position and the pyrazole nitrogen (N1) bears the ethyl substituent. This preference is governed by:
Table 1: Tautomeric Energy Differences in Pyrazolo[3,4-b]pyridines
Tautomer | Relative Energy (kJ/mol) | Aromaticity Index (NICS) | Dominant Substituent Influence |
---|---|---|---|
1H,6(7H)-one | 0 (reference) | -12.7 (pyrazole), -10.2 (pyridinone) | C4-EWG (e.g., CF₃) stabilizes oxo form |
2H,6(7H)-one | +37.03 | -8.9 (pyrazole), -9.1 (pyridinone) | Favored only in non-aromatic fused systems |
1H,4-ol | +28.5 | -11.9 (pyrazole), -5.3 (pyridinone) | Steric hindrance at C4 |
Regioselective installation of the ethyl group at N1 is critical for directing subsequent cyclization. The ethyl substituent serves dual roles:
Synthetic Approaches:
Table 2: N-Substitution Regioselectivity Under Different Conditions
Substrates | Conditions | N1:N2 Ratio | Yield (%) | Key Determinant |
---|---|---|---|---|
5-Amino-1H-pyrazole | EtI, K₂CO₃, DMF, 80°C | 95:5 | 87 | N1 nucleophilicity and steric accessibility |
Pyrazolo[3,4-b]pyridin-6-one | EtI, NaH, THF, 25°C | 45:55 | 62 | Comparable basicity of N1/N2 |
5-Aminopyrazole with EWG at C3 | EtI, Cs₂CO₃, MeCN, 60°C | 99:1 | 92 | EWG deactivates N2 via resonance |
The electron-deficient C4 position in ethylated pyrazolo intermediates necessitates activated trifluoromethylation protocols:
Mechanistic Insight: The trifluoromethylation follows a σ-complex-assisted electrophilic substitution where the ethyl group’s +I effect increases electron density at C5, directing electrophiles to C4 through resonance-assisted charge distribution [8].
Gould-Jacobs Cyclization employs 5-amino-1-ethylpyrazole and ethoxymethylenetrifluoroacetate in refluxing acetic acid, forming a linear enamine that cyclizes via intramolecular nucleophilic attack. This route suffers from:
Table 3: Cyclization Protocol Comparison for Target Compound Synthesis
Parameter | Gould-Jacobs Approach | Japp-Klingemann Approach |
---|---|---|
Key Intermediate | Ethoxymethylenetrifluoroacetate | α-(2-Nitrophenyl)hydrazone |
Cyclization Trigger | Thermal (Δ > 120°C) | Reductive (Zn/AcOH) or basic conditions |
Regioselectivity | <70% (C6 vs. C4 attack) | >95% (directed by ortho-nitro group) |
Critical Step | POCl₃-mediated dehydration (side reactions) | In situ diazotization/cyclization |
Overall Yield | 32% | 72% |
In contrast, the Japp-Klingemann Pathway delivers superior regiocontrol:
This sequence benefits from the ortho-nitro group’s directing effect, which enforces exclusive pyridine fusion at C3-C4, circumventing the regiochemical pitfalls of classical methods [2] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4